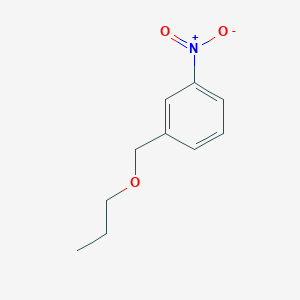

1-Nitro-3-(propoxymethyl)benzene

Description

1-Nitro-3-(propoxymethyl)benzene is a nitro-substituted aromatic compound featuring a propoxymethyl (–CH₂OCH₂CH₂CH₃) group at the meta position relative to the nitro (–NO₂) group. These compounds are typically synthesized via electrophilic aromatic substitution, coupling reactions, or functional group transformations, and they serve as intermediates in pharmaceuticals, agrochemicals, and materials science .

Properties

CAS No. |

80171-40-0 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

1-nitro-3-(propoxymethyl)benzene |

InChI |

InChI=1S/C10H13NO3/c1-2-6-14-8-9-4-3-5-10(7-9)11(12)13/h3-5,7H,2,6,8H2,1H3 |

InChI Key |

JSBSRQZVRQKUFP-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCC1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Nitro-3-(propoxymethyl)benzene can be synthesized through a multi-step process involving nitration and alkylation reactions. The nitration of benzene derivatives typically involves treating the aromatic compound with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at controlled temperatures . For instance, nitration of 1-methyl-3-(propoxymethyl)benzene can be achieved by reacting it with nitric acid in the presence of sulfuric acid .

Industrial Production Methods

Industrial production of nitrobenzene derivatives often involves large-scale nitration processes using continuous flow reactors to ensure efficient mixing and temperature control. The nitration reaction is typically followed by purification steps, such as distillation or recrystallization, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Nitro-3-(propoxymethyl)benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group (NH₂) using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Reduction: The nitro group can be reduced to a hydroxylamine (NHOH) or aniline (NH₂) under specific conditions.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Reduction: Iron (Fe) or tin (Sn) with hydrochloric acid (HCl).

Substitution: Sodium methoxide (NaOCH₃) in methanol (CH₃OH).

Major Products Formed

Oxidation: Formation of nitrobenzene derivatives with different oxidation states.

Reduction: Formation of aniline or hydroxylamine derivatives.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-Nitro-3-(propoxymethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nitro-3-(propoxymethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack, facilitating various chemical transformations . The compound’s effects are mediated through its ability to form reactive intermediates that interact with biological molecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Nitro-3-(propoxymethyl)benzene analogs based on substituent type, physical properties, synthesis, and applications.

Structural Analogues

Physical Properties

Data from authoritative sources (e.g., CRC Handbook, TCI America) highlight trends in solubility, boiling points, and stability:

Key Research Findings

- Biological Activity : Nitrovinyl derivatives show dose-dependent inhibition of leukemia cell growth (IC₅₀ = 2–10 µM) .

- Thermal Stability : Trifluoromethyl analogs exhibit lower melting points compared to chlorinated derivatives, enhancing their utility in liquid-phase reactions .

- Hazards : Sulfonyl and azidoethyl derivatives require stringent safety protocols due to toxicity and explosivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.